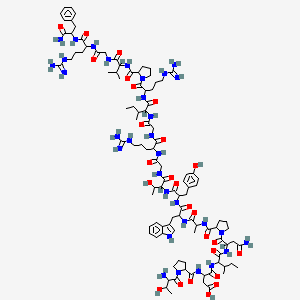

H-DL-xiThr-DL-Pro-DL-Asp-DL-xiIle-DL-Asn-DL-Pro-DL-Ala-DL-Trp-DL-Tyr-DL-xiThr-Gly-DL-Arg-Gly-DL-xiIle-DL-Arg-DL-Pro-DL-Val-Gly-DL-Arg-DL-Phe-NH2

CAS No.: 222988-10-5

Cat. No.: VC7842652

Molecular Formula: C104H158N32O26

Molecular Weight: 2272.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 222988-10-5 |

|---|---|

| Molecular Formula | C104H158N32O26 |

| Molecular Weight | 2272.6 g/mol |

| IUPAC Name | 4-[[1-[[4-amino-1-[2-[[1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-[[1-[2-[[1-[[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C104H158N32O26/c1-10-53(5)82(97(158)124-66(29-19-39-116-104(112)113)99(160)134-40-21-32-74(134)94(155)131-81(52(3)4)95(156)119-49-77(142)123-65(28-18-38-115-103(110)111)88(149)125-67(85(107)146)43-58-23-13-12-14-24-58)130-78(143)51-118-87(148)64(27-17-37-114-102(108)109)122-76(141)50-120-96(157)84(57(9)138)133-90(151)68(44-59-33-35-61(139)36-34-59)127-89(150)69(45-60-48-117-63-26-16-15-25-62(60)63)126-86(147)55(7)121-92(153)72-30-20-41-135(72)100(161)71(46-75(105)140)129-98(159)83(54(6)11-2)132-91(152)70(47-79(144)145)128-93(154)73-31-22-42-136(73)101(162)80(106)56(8)137/h12-16,23-26,33-36,48,52-57,64-74,80-84,117,137-139H,10-11,17-22,27-32,37-47,49-51,106H2,1-9H3,(H2,105,140)(H2,107,146)(H,118,148)(H,119,156)(H,120,157)(H,121,153)(H,122,141)(H,123,142)(H,124,158)(H,125,149)(H,126,147)(H,127,150)(H,128,154)(H,129,159)(H,130,143)(H,131,155)(H,132,152)(H,133,151)(H,144,145)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116) |

| Standard InChI Key | RLWIQKPYEREBED-UHFFFAOYSA-N |

| Isomeric SMILES | CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)N |

| SMILES | CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)N |

| Canonical SMILES | CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)N |

Introduction

Overview of the Compound

The compound H-DL-xiThr-DL-Pro-DL-Asp-DL-xiIle-DL-Asn-DL-Pro-DL-Ala-DL-Trp-DL-Tyr-DL-xiThr-Gly-DL-Arg-Gly-DL-xiIle-DL-Arg-DL-Pro-DL-Val-Gly-DL-Arg-DL-Phe-NH2 is a synthetic peptide composed of a sequence of DL-amino acids. Peptides like this are short chains of amino acid residues linked by peptide bonds and are widely studied for their structural, functional, and therapeutic applications. The inclusion of DL-amino acids (a mix of D- and L-configurations) in the sequence provides enhanced stability and unique properties compared to naturally occurring peptides.

Key Features

-

Sequence: The peptide contains a mix of hydrophilic, hydrophobic, and charged amino acids, contributing to its structural diversity.

-

Terminal Groups: The sequence ends with an amidated (-NH2) group, which can enhance stability and bioactivity.

-

DL Configuration: The incorporation of DL-amino acids improves resistance to enzymatic degradation, making it suitable for biomedical applications.

3.1. Biological Applications

-

Protein Interactions: This peptide can serve as a probe to study protein-protein or enzyme-substrate interactions due to its diverse amino acid composition.

-

Signaling Pathways: The presence of residues like arginine and tyrosine makes it a candidate for investigating cellular signaling mechanisms.

3.2. Therapeutic Potential

-

Drug Development: Synthetic peptides with DL configurations are explored for their role in immunomodulation, cancer therapy, and antimicrobial activity.

-

Diagnostics: It may be used in assays to detect specific protein or receptor interactions.

3.3. Industrial Applications

-

Material Science: Peptides like this are used in creating hydrogels or nanomaterials due to their tunable properties.

-

Catalysis: The sequence could act as a biocatalyst in chemical reactions.

Mechanism of Action

Synthetic peptides act by interacting with biological targets such as:

-

Receptors: Binding to cell surface receptors to modulate signaling pathways.

-

Enzymes: Acting as inhibitors or substrates for enzymatic reactions.

-

Proteins: Modulating protein-protein interactions critical for cellular functions.

Comparative Analysis

| Property | H-DL-xiThr...NH2 | Other Synthetic Peptides |

|---|---|---|

| Stability | High (due to DL residues) | Moderate (natural L-peptides degrade faster) |

| Bioavailability | Enhanced | Limited |

| Applications | Broad (research, medicine, industry) | Variable |

Stability Studies

Peptides with DL configurations demonstrate enhanced resistance to proteolytic enzymes, making them ideal for therapeutic use .

Functional Studies

The sequence's arginine-rich regions suggest potential antimicrobial or immunomodulatory functions similar to other bioactive peptides .

Structural Insights

The alternating hydrophilic and hydrophobic residues may promote secondary structures like beta-sheets or alpha-helices, which are crucial for biological activity .

Data Table: Amino Acid Composition

| Amino Acid | Functional Group | Role in Peptide |

|---|---|---|

| xiThr | Hydroxyl group | Structural stability |

| Proline | Cyclic structure | Conformational rigidity |

| Aspartic Acid | Carboxyl group | Charge interactions |

| Arginine | Guanidinium group | Binding to receptors |

| Tryptophan | Aromatic indole | Hydrophobic interactions |

| Tyrosine | Phenolic hydroxyl group | Signaling pathways |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume